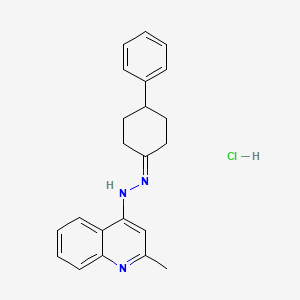
2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride
説明
“2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride” is a chemical compound with the molecular formula C22H24ClN3 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of quinoline compounds has been a subject of interest in the field of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride” is characterized by a molecular weight of 365.9 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride” include a molecular weight of 365.9 g/mol . Other properties such as density, melting point, boiling point, and flash point are not provided in the search results .科学的研究の応用
Chemical Reactivity and Structural Studies
- Hydrazino Derivatives of Benzoquinolines : Studies have shown that hydrazino derivatives of benzoquinolines, which are structurally related to 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride, have unique chemical reactivity. This is particularly evident in cyclization reactions with nitrous and formic acids (Tiagi & Joshi, 1972).
Biological Activities
- Antimicrobial Properties : Certain quinoline derivatives, including those structurally related to the compound , have been found to exhibit antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties (Kumar & Kumar, 2021).
- Potential in Antituberculosis Treatments : Some quinoline derivatives have demonstrated effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, suggesting potential applications in antituberculosis therapies (Eswaran et al., 2010).
Synthesis and Derivatives
- Synthetic Approaches : Research has also focused on synthetic methods for quinoline derivatives, exploring various pathways and conditions for effective synthesis. This is crucial for developing pharmaceuticals and other applications requiring these compounds (Patel, Patel, & Chikhalia, 2018).
Safety And Hazards
特性
IUPAC Name |
2-methyl-N-[(4-phenylcyclohexylidene)amino]quinolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3.ClH/c1-16-15-22(20-9-5-6-10-21(20)23-16)25-24-19-13-11-18(12-14-19)17-7-3-2-4-8-17;/h2-10,15,18H,11-14H2,1H3,(H,23,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUVOOBUHDLCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NN=C3CCC(CC3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide](/img/structure/B1404848.png)
![3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride](/img/structure/B1404849.png)
![6-Oxaspiro[4.5]dec-9-ylamine hydrochloride](/img/structure/B1404850.png)
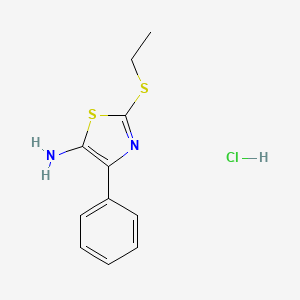
methanamine](/img/structure/B1404856.png)
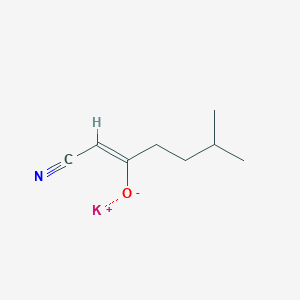
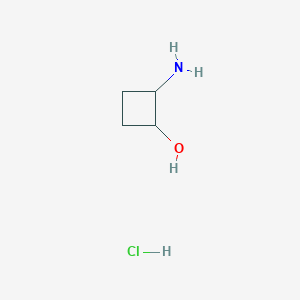

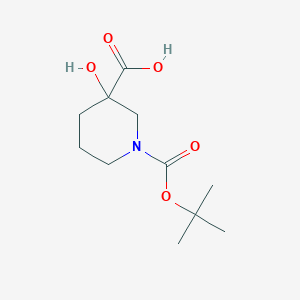
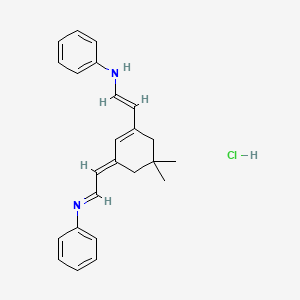
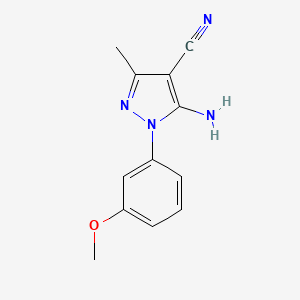
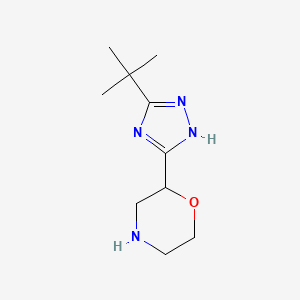
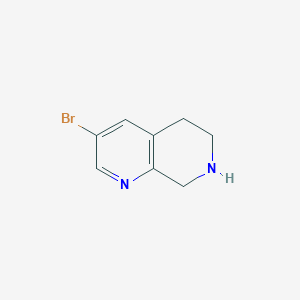
![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)